molecular formula C13H15N B1400127 N-(cyclobutylmethyl)-3-ethynylaniline CAS No. 1490278-80-2

N-(cyclobutylmethyl)-3-ethynylaniline

Cat. No.: B1400127
CAS No.: 1490278-80-2
M. Wt: 185.26 g/mol
InChI Key: ZDQXAEIARXILFE-UHFFFAOYSA-N
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Description

N-(Cyclobutylmethyl)-3-ethynylaniline (MW: 185.27) is a substituted aniline derivative featuring a cyclobutylmethyl group on the nitrogen atom and an ethynyl (-C≡CH) substituent at the 3-position of the aromatic ring. Its structure combines steric bulk (from the cyclobutyl group) with electronic modulation (via the ethynyl group), influencing properties such as binding affinity, solubility, and reactivity.

Properties

IUPAC Name

N-(cyclobutylmethyl)-3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-11-5-4-8-13(9-11)14-10-12-6-3-7-12/h1,4-5,8-9,12,14H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQXAEIARXILFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-3-ethynylaniline typically involves the following steps:

    Formation of the cyclobutylmethyl group: This can be achieved through the reaction of cyclobutylmethyl bromide with an appropriate nucleophile.

    Attachment to aniline: The cyclobutylmethyl group is then attached to the nitrogen atom of aniline through a nucleophilic substitution reaction.

    Introduction of the ethynyl group: The ethynyl group can be introduced at the 3-position of the aniline ring via a Sonogashira coupling reaction, which involves the reaction of a halogenated aniline derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-3-ethynylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(cyclobutylmethyl)-3-ethynylaniline has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(cyclobutylmethyl)-3-ethynylaniline exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors or enzymes, leading to changes in cellular signaling pathways. The ethynyl group may play a role in enhancing the compound’s binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs with Varied N-Substituents

Compound Molecular Weight Substituent Key Properties
N-(Cyclobutylmethyl)-3-ethynylaniline 185.27 Cyclobutylmethyl Enhanced lipophilicity due to cyclobutyl; used in targeted drug conjugates .
N-(Cyclopropylmethyl)-3-ethynylaniline 171.24 Cyclopropylmethyl Lower steric hindrance; potentially higher metabolic stability .
N-Benzyl-3-ethynylaniline 197.25 Benzyl Increased aromaticity may improve π-π stacking in polymers .

Key Findings :

  • In polymer chemistry, N-benzyl analogs exhibit stronger π-π interactions, whereas cyclobutylmethyl derivatives may improve solubility in nonpolar solvents .

Positional Isomers of Ethynylaniline Derivatives

Compound Ethynyl Position Toxicity (CHI Score) Binding Energy to EGFR (kcal/mol) Phototherapeutic Index (PI)
3-ethynylaniline derivatives (e.g., erlotinib analogs) 3-position Baseline (reference) -9.62 High (>5200)
7-ethynylaniline (Compound 28) 7-position 10% lower CHI score Not reported Not applicable
Quinazoline derivatives (Compound 31/32) 7-position 50–100% higher CHI Not reported Not applicable

Key Findings :

  • The 3-ethynyl substitution is critical for maintaining low dark toxicity (linked to CHI scores) while preserving binding affinity to targets like EGFR .
  • Positional isomers (e.g., 7-ethynyl) show divergent toxicity profiles, with the 3-position offering optimal balance between efficacy and safety .

Functional Group Modifications

Ethynyl Group Removal
  • Example : Erlotinib derivatives lacking the 3-ethynylaniline group (K2-series) retained EGFR binding energy (-9.97 kcal/mol) but exhibited higher dark toxicity (lower PI values) .
  • Implication : The ethynyl group mitigates off-target toxicity without compromising target engagement, making it indispensable in phototherapeutic agents .
Cyclobutyl vs. Aromatic Substituents
  • Example : N-Salicylidene-3-ethynylaniline polymers (without cyclobutylmethyl) show high thermal stability (>300°C) and fluorescence properties, whereas cyclobutylmethyl analogs may alter solubility or polymer backbone rigidity .

Biological Activity

N-(cyclobutylmethyl)-3-ethynylaniline is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

Chemical Structure and Properties

This compound features a cyclobutylmethyl group attached to the nitrogen atom of an aniline ring, with an ethynyl group at the 3-position. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethynyl group may enhance the compound's binding affinity, potentially modulating various cellular signaling pathways. Research indicates that compounds with similar structures can influence:

  • Enzyme Inhibition : Compounds that interact with enzymes can alter metabolic pathways, leading to therapeutic effects.
  • Receptor Binding : By binding to specific receptors, these compounds can trigger or inhibit signaling cascades involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionPotential inhibition of specific enzymes involved in metabolic processes
Anticancer PropertiesInvestigated for effects on cancer cell lines (e.g., lung, breast cancer)
Pharmacological EffectsPossible applications as a pharmaceutical intermediate

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in various cancer models, including lung and breast cancers. Further investigation is necessary to elucidate the specific mechanisms involved.
  • Enzyme Modulation : Research indicates that similar compounds can act as inhibitors for enzymes such as cytochrome P450, which play a crucial role in drug metabolism. The modulation of these enzymes could lead to significant implications for drug interactions and pharmacokinetics.
  • Pharmaceutical Applications : As a potential lead compound for drug development, this compound could serve as a basis for synthesizing more complex molecules aimed at treating various diseases, particularly those involving metabolic dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.